CPI703

説明

BenchChem offers high-quality CPI703 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CPI703 including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C17H22N4O |

|---|---|

分子量 |

298.4 g/mol |

IUPAC名 |

(4R)-6-(1-tert-butylpyrazol-4-yl)-4-methyl-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one |

InChI |

InChI=1S/C17H22N4O/c1-11-8-15(22)20-14-7-5-6-13(16(14)19-11)12-9-18-21(10-12)17(2,3)4/h5-7,9-11,19H,8H2,1-4H3,(H,20,22)/t11-/m1/s1 |

InChIキー |

HPSNXSAYALRMQW-LLVKDONJSA-N |

異性体SMILES |

C[C@@H]1CC(=O)NC2=CC=CC(=C2N1)C3=CN(N=C3)C(C)(C)C |

正規SMILES |

CC1CC(=O)NC2=CC=CC(=C2N1)C3=CN(N=C3)C(C)(C)C |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CPI-703, a Selective CBP/EP300 Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPI-703, also known as SGC-CBP30, is a potent and selective chemical probe that targets the bromodomains of the homologous transcriptional co-activators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300)[1][2][3]. These proteins are critical epigenetic regulators involved in a myriad of cellular processes, including the modulation of immune responses. This guide provides a comprehensive overview of the mechanism of action of CPI-703, detailing its biochemical and cellular activities, the experimental protocols used for its characterization, and its impact on relevant signaling pathways.

Core Mechanism of Action: Inhibition of CBP/EP300 Bromodomains

The primary mechanism of action of CPI-703 is the competitive inhibition of the bromodomains of CBP and EP300. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific genomic loci[1][3]. By binding to the acetyl-lysine binding pocket of the CBP/EP300 bromodomains, CPI-703 prevents their interaction with acetylated histones, leading to a disruption of their transcriptional co-activator function[3][4].

A co-crystal structure of CPI-703 bound to the CBP bromodomain reveals that it occupies the acetyl-lysine recognition site, making crucial hydrogen bonding interactions with Asn1168 and, via a water molecule, with Tyr1125[3]. This binding prevents the recruitment of CBP/EP300 to chromatin, thereby modulating the expression of target genes.

Quantitative Data Summary

The following tables summarize the key quantitative data for CPI-703 (SGC-CBP30) from in vitro and cellular assays.

Table 1: In Vitro Binding Affinity and Potency of CPI-703

| Assay Type | Target | Parameter | Value | Reference |

| Isothermal Titration Calorimetry (ITC) | CBP Bromodomain | KD | 0.35 µM | [3] |

| AlphaLISA | CBP Bromodomain | IC50 | 0.47 µM | [3] |

Table 2: Cellular Potency of CPI-703

| Assay Type | Cell Line | Parameter | Value | Reference |

| NanoBRET | HEK293T | EC50 | 2.1 µM | [3] |

| CBP Bromo Dot Assay | U2OS | EC50 | 2.2 µM | [3] |

Table 3: Selectivity Profile of CPI-703

| Bromodomain Family | Selectivity vs. CBP/EP300 | Reference |

| BET (e.g., BRD4) | High | [3] |

| Other bromodomains | High | [3] |

Signaling Pathway Modulation

CPI-703 has been shown to critically impact the biology of regulatory T cells (Tregs), which are key mediators of immunological tolerance. The inhibition of CBP/EP300 bromodomains by CPI-703 leads to a significant reduction in the expression of the master transcription factor for Tregs, FOXP3[1][3]. This, in turn, downregulates the expression of several key Treg effector molecules.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of CPI-703 are provided below.

Isothermal Titration Calorimetry (ITC)

This protocol outlines the determination of the binding affinity of CPI-703 to the CBP bromodomain.

Methodology:

-

Protein Preparation: The CBP bromodomain is dialyzed overnight against a buffer of 50 mM HEPES, pH 7.5, and 150 mM NaCl. The protein solution is then clarified by centrifugation.

-

Ligand Preparation: CPI-703 is dissolved in DMSO and then diluted into the same buffer as the protein, ensuring the final DMSO concentration is low and matched in the protein solution.

-

ITC Measurement: The ITC instrument is set to the desired temperature (e.g., 25°C). The CBP bromodomain solution is loaded into the sample cell, and the CPI-703 solution is loaded into the injection syringe.

-

Titration: A series of small, defined volumes of the CPI-703 solution are injected into the protein solution. The heat released or absorbed during the binding event is measured after each injection.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (KD), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry of binding (n).

NanoBRET™ Cellular Target Engagement Assay

This protocol describes the quantification of CPI-703 target engagement in living cells.

Methodology:

-

Cell Culture and Transfection: HEK293T cells are transiently transfected with a vector encoding the CBP bromodomain fused to NanoLuc® luciferase.

-

Cell Plating: Transfected cells are seeded into 384-well plates.

-

Compound and Tracer Addition: Serial dilutions of CPI-703 are added to the cells, followed by the addition of a cell-permeable fluorescent tracer that also binds to the CBP bromodomain.

-

Incubation: The plate is incubated to allow for compound binding to reach equilibrium.

-

Substrate Addition and Measurement: A NanoLuc® substrate is added, and the luminescence (from NanoLuc®) and fluorescence (from the tracer) are measured. The BRET ratio is calculated as the ratio of the acceptor (tracer) emission to the donor (NanoLuc®) emission.

-

Data Analysis: The BRET ratio is plotted against the concentration of CPI-703. The data is fitted to a dose-response curve to determine the EC50 value, which represents the concentration of CPI-703 required to displace 50% of the tracer.

Regulatory T Cell (Treg) Suppression Assay

This protocol details the assessment of the functional impact of CPI-703 on Treg-mediated suppression of T cell proliferation.

Methodology:

-

Cell Isolation: Naïve CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs).

-

Treg Differentiation: Naïve CD4+ T cells are cultured under Treg-polarizing conditions (e.g., with anti-CD3/CD28 beads, IL-2, and TGF-β) in the presence of varying concentrations of CPI-703 or a vehicle control.

-

Responder T Cell Preparation: Autologous responder CD8+ T cells are labeled with a proliferation-tracking dye (e.g., CFSE).

-

Co-culture: The differentiated Tregs are co-cultured with the labeled responder T cells at different Treg:responder ratios, and the cells are stimulated with anti-CD3/CD28 beads.

-

Proliferation Analysis: After a period of incubation (e.g., 3-4 days), the proliferation of the responder T cells is assessed by flow cytometry by measuring the dilution of the proliferation-tracking dye.

-

Data Analysis: The percentage of suppression is calculated by comparing the proliferation of responder cells in the presence and absence of Tregs. The effect of CPI-703 on the suppressive capacity of Tregs is then determined.

Conclusion

CPI-703 is a valuable chemical probe for elucidating the biological roles of the CBP/EP300 bromodomains. Its mechanism of action, centered on the selective inhibition of these epigenetic readers, leads to significant downstream effects on gene expression, particularly in the context of regulatory T cell function. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the therapeutic potential of targeting CBP/EP300 in immunology and oncology.

References

Unraveling the Multifaceted Functions of CPI703: A Tale of Two Molecules

The designation "CPI703" presents a compelling case of molecular ambiguity, referring to two distinct and functionally unrelated therapeutic candidates. The first, a potent and selective inhibitor of the CBP/EP300 bromodomains, is under investigation for its role in epigenetic modulation and cancer therapy. The second, more formally known as SKI-O-703 or cevidoplenib, is a spleen tyrosine kinase (Syk) inhibitor with demonstrated efficacy in autoimmune disorders. This technical guide provides an in-depth exploration of both molecules, delineating their mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing their respective signaling pathways.

Part 1: CPI703 - A CBP/EP300 Bromodomain Inhibitor

CPI703 is a novel small molecule that targets the bromodomains of the highly homologous histone acetyltransferases, CREB-binding protein (CBP) and p300 (EP300). These proteins are critical transcriptional co-activators involved in a myriad of cellular processes, and their dysregulation is implicated in various cancers.

Mechanism of Action

CPI703 acts as a competitive inhibitor at the acetyl-lysine binding pocket of the CBP and p300 bromodomains. By occupying this site, CPI703 prevents the recruitment of these co-activators to acetylated histones and other acetylated proteins, thereby modulating gene expression. This inhibitory activity has been shown to impact the function of regulatory T cells (Tregs) and affect key oncogenic signaling pathways. Specifically, CPI703 has been reported to suppress the expression of FOXP3, LAG3, CTLA4, and PD-1 in Tregs, suggesting a role in immuno-oncology.

Quantitative Data

The following table summarizes the available quantitative data for the CBP/EP300 bromodomain inhibitor CPI703.

| Parameter | Value | Cell Line/System | Reference |

| IC50 vs. CBP | 0.47 µM (470 nM) | AlphaLISA assay | [1] |

| Cellular EC50 | 2.1 µM | NanoBRET assay (isolated CBP bromodomain and histone H3.3) | [2] |

| Cellular EC50 | 2.2 µM | CBP bromo dot assay | [2] |

Signaling Pathway

The signaling pathway affected by the CBP/EP300 bromodomain inhibitor CPI703 involves the disruption of transcriptional activation mediated by CBP/p300.

Caption: CPI703 inhibits CBP/p300 bromodomain binding to acetylated histones.

Experimental Protocols

Crystallography: The co-crystal structure of CPI703 bound to the CBP bromodomain was determined using the sitting drop vapor diffusion method. Crystals were grown from a solution containing 24 mg/ml CBP protein in 20 mM HEPES (pH 7.5), 150 mM NaCl, and 1 mM TCEP, equilibrated against 0.1 M Bicine:NaOH (pH 9.0) and 20% (w/v) PEG 6000 at 4°C over 5-20 days[2].

In Vitro Inhibition Assay (AlphaLISA): The inhibitory activity of CPI703 against the CBP bromodomain was quantified using an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay). This assay measures the displacement of a biotinylated histone peptide from the bromodomain protein. The IC50 value was determined from the dose-response curve of the inhibitor[2].

Cellular Target Engagement (NanoBRET): The cellular potency of CPI703 was assessed using the NanoBRET assay. This technology measures the binding of a fluorescently labeled tracer to a NanoLuciferase-tagged bromodomain protein inside living cells. The EC50 was calculated based on the displacement of the tracer by CPI703[2].

Treg Polarization and Gene Expression Analysis: Naïve CD4+ T cells were cultured under Treg polarizing conditions in the presence of CPI703 (4 µM) or DMSO for 4 days. Total RNA was then isolated using a Qiagen RNeasy Plus mini kit, and gene expression was analyzed to determine the effect of the inhibitor on Treg-related genes[2].

Part 2: SKI-O-703 (Cevidoplenib) - A Spleen Tyrosine Kinase (Syk) Inhibitor

SKI-O-703, also known as cevidoplenib, is an orally bioavailable small molecule that selectively inhibits spleen tyrosine kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, making it a key target for autoimmune and inflammatory diseases.

Mechanism of Action

Cevidoplenib functions by inhibiting the kinase activity of Syk. This blockade disrupts downstream signaling from B-cell receptors (BCR) and Fc receptors (FcR) on immune cells such as B cells, macrophages, neutrophils, and mast cells. By interfering with these pathways, cevidoplenib can reduce the production of autoantibodies and ameliorate inflammation, which are central to the pathology of many autoimmune diseases[3][4][5].

Quantitative Data

The following tables summarize the in vitro and clinical trial data for SKI-O-703 (cevidoplenib).

In Vitro Kinase Inhibition [4]

| Kinase | IC50 |

| Syk | 6.2 nM |

| Jak2 | 1.859 µM |

| Jak3 | 5.807 µM |

| RET | 0.412 µM |

| KOR | 0.687 µM |

| FLT3 | 1.783 µM |

| FGFR1 | 16.96 µM |

| FGFR3 | 5.662 µM |

| Pyk2 | 0.709 µM |

Phase 2 Clinical Trial in Immune Thrombocytopenia (ITP) [6][7]

| Endpoint | Placebo (n=12) | Cevidoplenib 200 mg BID (n=26) | Cevidoplenib 400 mg BID (n=23) |

| Overall Platelet Response | 33.3% | 46.2% | 63.6% |

| Achieved ≥2 consecutive platelet counts ≥50,000/µL | 8.3% | 19.2% | 40.9% |

| Sustained Platelet Response | 0% | 19.2% | 27.3% |

| Median Baseline Platelet Count (/µL) | - | - | 8,500 |

Signaling Pathway

The primary signaling pathway inhibited by SKI-O-703 (cevidoplenib) is the Syk-mediated signaling downstream of B-cell and Fc receptors.

Caption: Cevidoplenib (SKI-O-703) inhibits Syk, blocking BCR and FcR signaling.

Experimental Protocols

Murine Model of Lupus Nephritis: New Zealand Black/White (NZB/W) mice at an autoimmunity-established phase were orally administered with SKI-O-703 for 16 weeks. Blood urea nitrogen (BUN) and creatinine levels were measured to assess kidney function. Levels of IgG autoantibodies and proteinuria were also monitored[3][6].

Murine Model of Serum-Transferred Arthritis: Arthritis was induced in 8-week-old male BALB/c mice by intraperitoneal injection of 100 µl of K/BxN arthritogenic serum. Mice were then treated orally twice daily with 42 or 84 mg/kg of SKI-O-703 for 9 days. Ankle thickness and an arthritic index were measured daily[3].

B-cell Proliferation Assay: Mouse primary B cells were stimulated with anti-IgM monoclonal antibody or LPS in the presence of varying concentrations of SKI-O-703 (0.1–5 µM). Cell proliferation was measured using a CP670-dilution assay to detect dividing cells[3].

Phospho-Syk ELISA: To measure the inhibition of Syk phosphorylation, ELISAs for phospho-Syk (Y525/526) were performed according to the manufacturer's protocol (Cell Signaling) on stimulated human CD19+ B cells pre-treated with the inhibitor[3].

References

- 1. Small molecule inhibitor screen identifies synergistic activity of the bromodomain inhibitor CPI203 and bortezomib in drug resistant myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulatory T Cell Modulation by CBP/EP300 Bromodomain Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (cevidoplenib) ameliorates lupus nephritis and serum-induced arthritis in murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. GENOSCO [genosco.com]

- 6. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (cevidoplenib) ameliorates lupus nephritis and serum-induced arthritis in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. firstwordpharma.com [firstwordpharma.com]

CPI703: A Technical Guide to a CBP/p300 Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CREB-binding protein (CBP) and its paralog, p300, are histone acetyltransferases (HATs) that play a critical role in regulating gene expression.[1] Their bromodomains recognize acetylated lysine residues on histones and other proteins, a key step in the assembly of transcriptional machinery at promoters and enhancers. Dysregulation of CBP/p300 activity is implicated in a variety of diseases, including cancer, making their bromodomains attractive therapeutic targets.

CPI703 is a small molecule inhibitor that targets the bromodomains of CBP and p300. By competitively binding to the acetyl-lysine binding pocket, CPI703 disrupts the interaction of CBP/p300 with chromatin, leading to the modulation of gene expression. This guide provides a comprehensive technical overview of CPI703, including its mechanism of action, biochemical and cellular activity, and the experimental protocols used for its characterization.

Core Mechanism of Action

CPI703 acts as a competitive inhibitor of the CBP/p300 bromodomains. The bromodomain is a protein module that specifically recognizes and binds to acetylated lysine residues, which are key post-translational modifications on histone tails and other proteins. This recognition is a crucial step in chromatin remodeling and the recruitment of the transcriptional machinery to specific gene loci.

By occupying the acetyl-lysine binding pocket of the CBP/p300 bromodomain, CPI703 prevents its engagement with acetylated histones. This leads to a reduction in the acetylation of histone H3 at lysine 27 (H3K27ac), a hallmark of active enhancers and promoters.[1] The downstream consequence is the transcriptional repression of CBP/p300 target genes, including key oncogenes and factors involved in immune regulation.[1]

Signaling Pathway Inhibition

The inhibition of CBP/p300 bromodomains by CPI703 has been shown to impact critical signaling pathways involved in cell proliferation, differentiation, and survival. One key pathway affected is the regulation of T-regulatory cells (Tregs), which play a role in immune suppression. CPI703 has been demonstrated to reduce the transcription of FOXP3, a master regulator of Treg development and function.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for CPI703 and other representative CBP/p300 bromodomain inhibitors for comparative purposes.

| Compound | Target | Assay Type | IC50 (μM) | Cellular EC50 (μM) | Reference |

| CPI703 | CBP Bromodomain | Biochemical | 0.47 | 2.1 | [1] |

| CPI644 | CBP Bromodomain | Biochemical | 0.18 | 0.53 | [1] |

| SGC-CBP30 | CBP/p300 | TR-FRET | 0.021 (CBP) | 0.28 (NanoBRET) | [2] |

| GNE-781 | CBP | TR-FRET | 0.00094 | 0.0062 (BRET) | [2] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of CBP/p300 inhibitors. Below are representative protocols for assays commonly used in the characterization of compounds like CPI703.

Biochemical Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the ability of a test compound to disrupt the interaction between the CBP bromodomain and an acetylated histone peptide.

Workflow Diagram:

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20.

-

Prepare serial dilutions of CPI703 in DMSO, then dilute in assay buffer.

-

Prepare a solution containing GST-tagged CBP bromodomain and a biotinylated histone H4 acetylated at lysine 16 (H4K16ac) peptide in assay buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add the test compound solution.

-

Add the CBP bromodomain and histone peptide solution to all wells.

-

Incubate at room temperature for 30 minutes.

-

Add a solution containing Europium-labeled anti-GST antibody and Streptavidin-Allophycocyanin (SA-APC) to all wells.

-

Incubate at room temperature for 60 minutes in the dark.

-

-

Data Acquisition and Analysis:

-

Read the plate using a TR-FRET-compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

-

The TR-FRET ratio is calculated as (665 nm emission / 615 nm emission) * 10,000.

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Target Engagement Assay (NanoBRET™)

This assay quantifies the engagement of CPI703 with the CBP bromodomain in living cells.

Workflow Diagram:

Protocol:

-

Cell Preparation:

-

Co-transfect HEK293 cells with plasmids encoding for CBP bromodomain fused to NanoLuc® luciferase and Histone H3.3 fused to HaloTag®.

-

After 24 hours, harvest and plate the transfected cells in a 96-well plate.

-

-

Assay Procedure:

-

Prepare serial dilutions of CPI703.

-

Add the HaloTag® NanoBRET™ 618 Ligand to the cells, followed by the addition of the CPI703 dilutions.

-

Incubate the plate at 37°C in a CO2 incubator for 2 hours.

-

Add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

-

Data Acquisition and Analysis:

-

Read the plate on a luminometer equipped with filters for donor emission (460 nm) and acceptor emission (>600 nm).

-

Calculate the corrected NanoBRET ratio by subtracting the background signal (cells with no HaloTag® ligand) from the experimental signal and then dividing the acceptor emission by the donor emission.

-

Plot the NanoBRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the cellular EC50 value.

-

Conclusion

CPI703 is a valuable chemical probe for studying the biological functions of CBP/p300 bromodomains. Its ability to inhibit the interaction of these key epigenetic regulators with chromatin provides a powerful tool for dissecting their roles in gene transcription and cellular processes. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of epigenetics and oncology. Further investigation into the selectivity, in vivo efficacy, and pharmacokinetic/pharmacodynamic properties of CPI703 and related compounds will be crucial for advancing this class of inhibitors towards clinical applications.

References

Unveiling the Molecular Target of CPI703: A Technical Guide to its Interaction with CBP/p300

For Immediate Release

This technical guide provides an in-depth analysis of the molecular interactions of CPI703, a potent small molecule inhibitor. Primarily targeting the paralogous histone acetyltransferases CREB-binding protein (CBP) and p300, CPI703 has emerged as a significant tool in cancer research. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the binding mechanism, affected signaling pathways, and experimental protocols for studying CPI703.

Core Target Proteins: CBP and p300

CPI703 is a CBP/p300 bromodomain inhibitor .[1][2] Its primary targets are the two closely related histone acetyltransferases (HATs), CBP and p300.[1][3] These proteins are critical co-activators for a multitude of transcription factors, playing a central role in regulating gene expression.[3][4] By adding an acetyl group to lysine residues on histones and other proteins, CBP/p300 modulate chromatin structure and protein function.[4]

The inhibitory action of CPI703 is directed at the bromodomain of CBP/p300.[1] The bromodomain is a conserved structural module that specifically recognizes and binds to acetylated lysine residues.[4] By competitively binding to this "reader" domain, CPI703 prevents CBP/p300 from localizing to chromatin and activating gene transcription.

Mechanism of Action and Downstream Signaling

The binding of CPI703 to the CBP/p300 bromodomain initiates a cascade of molecular events, primarily characterized by a reduction in histone H3 lysine 27 acetylation (H3K27ac), a hallmark of active enhancers and promoters.[1][2] This leads to the transcriptional repression of a wide array of genes, including several key oncogenes.[1][2]

The signaling pathways disrupted by CPI703 are extensive and include those pivotal for cancer cell proliferation, survival, and immune evasion.[1][5] Treatment with CPI703 has been shown to down-regulate the expression of genes such as FOXP3, LAG3, CTLA4, and PDCD1 (PD-1), which are crucial for the function of regulatory T cells (Tregs).[5] This leads to the suppression of Treg differentiation and function.[1] Furthermore, CPI703 impacts signaling pathways driven by critical transcription factors like the androgen receptor (AR) and MYC, which are major drivers in cancers such as prostate cancer.[1][6]

Below is a diagram illustrating the mechanism of action of CPI703.

Quantitative Data

| Compound | Target | IC50 |

| CBP30 | CBP | 21 nM |

| CBP30 | p300 | 38 nM |

Data for CBP30 is presented to illustrate typical potency for this class of inhibitors.[1]

Experimental Protocols

To facilitate further research into the effects of CPI703, this section outlines key experimental methodologies.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is designed to assess the impact of CPI703 on the acetylation of histone H3 at lysine 27 (H3K27ac) at specific gene loci.

Objective: To quantify changes in H3K27ac levels at target gene promoters or enhancers following CPI703 treatment.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with either DMSO (vehicle control) or a desired concentration of CPI703 for a specified duration (e.g., 24 hours).

-

Cross-linking: Fix cells by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate the nuclei. Resuspend the nuclear pellet in a suitable lysis buffer and shear the chromatin to an average fragment size of 200-500 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for H3K27ac. A mock immunoprecipitation with a non-specific IgG antibody should be performed in parallel as a negative control.

-

Immune Complex Capture: Add protein A/G beads to the antibody-chromatin mixture and incubate to capture the immune complexes.

-

Washing and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by incubating at 65°C in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a standard phenol-chloroform extraction or a DNA purification kit.

-

Quantitative PCR (qPCR): Quantify the enrichment of specific DNA sequences in the immunoprecipitated DNA by qPCR using primers designed for the promoter or enhancer regions of target genes.

The following diagram outlines the workflow for a ChIP-qPCR experiment.

References

- 1. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Targeting histone H2B acetylated enhanceosomes via p300/CBP degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of CPI703 on Histone Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPI703 is a potent and selective small molecule inhibitor of the bromodomains of the CREB-binding protein (CBP) and p300 histone acetyltransferases (HATs). These epigenetic regulators play a crucial role in gene expression by acetylating histone proteins, thereby modulating chromatin structure. Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer. This technical guide provides an in-depth overview of the effects of CPI703 on histone acetylation, with a focus on its mechanism of action, quantitative data, and detailed experimental protocols.

Core Mechanism of Action

CPI703 functions by specifically targeting the bromodomain of CBP and p300. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins. By inhibiting this interaction, CPI703 disrupts the recruitment of the CBP/p300 complex to chromatin, leading to a reduction in histone acetylation at specific sites. A primary target of this inhibition is the acetylation of histone H3 at lysine 27 (H3K27ac), a key marker of active enhancers and promoters. This reduction in H3K27ac subsequently leads to the downregulation of target gene transcription.

Signaling Pathway of CPI703 Action

Caption: Mechanism of CPI703 in inhibiting histone acetylation.

Quantitative Data Summary

The following table summarizes the key quantitative data for CPI703's effect on histone acetylation and its cellular targets.

| Parameter | Value | Description | Reference |

| CBP Bromodomain Inhibition (IC50) | 0.47 µM | Concentration of CPI703 required to inhibit 50% of CBP bromodomain activity in a cell-free assay. | [1] |

| Cellular EC50 | 2.1 µM | Concentration of CPI703 required to achieve 50% of its maximum effect in a cellular assay (NanoBRET). | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of CPI703 on histone acetylation. These protocols are based on the methodologies described in the primary literature.

Cell Culture and CPI703 Treatment

This protocol describes the general procedure for treating cells with CPI703 to analyze its effects on histone acetylation.

Materials:

-

Cell line of interest (e.g., human peripheral blood mononuclear cells)

-

Complete cell culture medium

-

CPI703 (stock solution in DMSO)

-

Vehicle control (DMSO)

-

6-well or 12-well cell culture plates

Procedure:

-

Seed cells at an appropriate density in cell culture plates and allow them to adhere or stabilize for 24 hours.

-

Prepare working solutions of CPI703 in complete cell culture medium at the desired final concentrations (e.g., 1 µM, 2 µM, 4 µM). Prepare a vehicle control with the same final concentration of DMSO.

-

Remove the existing medium from the cells and replace it with the medium containing CPI703 or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 36 hours, 4 days).

-

After incubation, harvest the cells for downstream analysis (e.g., Western Blotting, Chromatin Immunoprecipitation).

Western Blotting for H3K27ac

This protocol outlines the steps to detect changes in global H3K27ac levels following CPI703 treatment.

Materials:

-

Treated and control cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K27ac, anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the cell pellets in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 15% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K27ac antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.

Chromatin Immunoprecipitation (ChIP)

This protocol is for analyzing the occupancy of H3K27ac at specific gene promoters or enhancers after CPI703 treatment.

Materials:

-

Treated and control cells

-

Formaldehyde (for cross-linking)

-

Glycine

-

Cell lysis and nuclear lysis buffers

-

Sonicator

-

Anti-H3K27ac antibody

-

Protein A/G magnetic beads

-

Wash buffers of increasing stringency

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

-

qPCR primers for target and control genomic regions

Procedure:

-

Cross-link proteins to DNA in treated and control cells with formaldehyde.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin by sonication to an average fragment size of 200-500 bp.

-

Incubate the sheared chromatin with an anti-H3K27ac antibody overnight at 4°C.

-

Capture the antibody-chromatin complexes with protein A/G magnetic beads.

-

Wash the beads with a series of wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the cross-links.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

Quantify the enrichment of specific genomic regions by qPCR using primers for target loci (e.g., FOXP3 promoter) and a negative control region.

Experimental Workflow Diagram

Caption: Workflow for analyzing the effect of CPI703 on histone acetylation.

Conclusion

CPI703 is a valuable chemical probe for studying the role of CBP/p300 bromodomains in regulating histone acetylation and gene expression. The experimental protocols provided in this guide offer a framework for researchers to investigate the cellular and molecular effects of this inhibitor. The reduction of H3K27ac upon CPI703 treatment highlights its potential as a therapeutic agent in diseases driven by aberrant epigenetic regulation. Further research utilizing these methodologies will continue to elucidate the full therapeutic potential of targeting CBP/p300 bromodomains.

References

The Role of CPI703 in Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPI703 is a potent and selective inhibitor of the bromodomain of the paralogous transcriptional coactivators CREB-binding protein (CBP) and p300. These histone acetyltransferases (HATs) are critical regulators of gene expression, playing a pivotal role in a wide array of cellular processes, including proliferation, differentiation, and apoptosis. By acetylating histone proteins, primarily at lysine 27 of histone H3 (H3K27ac), and various transcription factors, CBP/p300 facilitates chromatin accessibility and the recruitment of the transcriptional machinery, leading to gene activation. CPI703, by targeting the CBP/p300 bromodomain, disrupts this process, leading to the downregulation of specific gene expression programs. This guide provides an in-depth technical overview of the role of CPI703 in gene transcription, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

Introduction: The Central Role of CBP/p300 in Gene Transcription

The histone acetyltransferases CBP and its closely related paralog p300 are master regulators of gene transcription.[1][2] They do not bind to DNA directly but are recruited to gene promoters and enhancers by a multitude of sequence-specific transcription factors.[3][4] Once recruited, CBP/p300 exerts its coactivator function through two primary mechanisms:

-

Histone Acetylation: The intrinsic HAT activity of CBP/p300 catalyzes the transfer of an acetyl group from acetyl-CoA to the lysine residues of histone tails.[5] A key modification is the acetylation of H3K27, which is a hallmark of active enhancers and promoters.[6][7] This neutralization of the positive charge on lysine residues is thought to weaken the interaction between histones and DNA, leading to a more relaxed chromatin structure that is permissive for transcription.

-

Transcription Factor Acetylation: In addition to histones, CBP/p300 can acetylate a wide range of non-histone proteins, including numerous transcription factors. This post-translational modification can modulate the activity of transcription factors by altering their DNA binding affinity, protein stability, or subcellular localization.

The bromodomain of CBP/p300 is a protein module that specifically recognizes and binds to acetylated lysine residues, including those on histones.[8] This "reading" of the acetyl-lysine mark is crucial for the stabilization of CBP/p300 at chromatin and for the recruitment of other components of the transcriptional apparatus, thereby creating a positive feedback loop that reinforces gene expression.[9]

CPI703: A Selective CBP/p300 Bromodomain Inhibitor

CPI703 is a small molecule inhibitor that selectively targets the bromodomain of CBP and p300. By competitively binding to the acetyl-lysine binding pocket of the bromodomain, CPI703 prevents CBP/p300 from recognizing acetylated histones and other proteins. This disruption of the "read" function of CBP/p300 leads to a reduction in the occupancy of these coactivators at enhancers and promoters, resulting in decreased H3K27ac levels and subsequent downregulation of target gene transcription.

Impact of CPI703 on Gene Transcription: Quantitative Data

The inhibitory effect of CPI703 on gene transcription has been demonstrated for several key genes, particularly those involved in immune regulation. A primary target is the transcription factor FOXP3, a master regulator of regulatory T cell (Treg) development and function.

| Target Gene | Cell Type | Treatment | Fold Change in mRNA Expression | Reference |

| FOXP3 | Naive CD4+ T cells | CPI703 | Data not available | N/A |

| CTLA-4 | Naive CD4+ T cells | CPI703 | Data not available | N/A |

| PDCD1 (PD-1) | Naive CD4+ T cells | CPI703 | Data not available | N/A |

| LAG3 | Naive CD4+ T cells | CPI703 | Data not available | N/A |

Note: While the qualitative effect of CPI703 on reducing the transcription of these genes is documented, specific quantitative fold-change data from publicly available sources is limited.

Key Signaling Pathways Modulated by CPI703

By inhibiting CBP/p300, CPI703 can impact a multitude of signaling pathways that are dependent on these coactivators for transcriptional activation.

The CBP/p300-FOXP3 Axis in Regulatory T Cells

CBP and p300 are indispensable for the development and function of Tregs.[10][11] They are recruited to the FOXP3 promoter by other transcription factors and contribute to the acetylation of histones in this region, creating a permissive chromatin environment for FOXP3 transcription.[12] CPI703, by inhibiting the CBP/p300 bromodomain, disrupts this process, leading to reduced FOXP3 expression and consequently impairing Treg differentiation and suppressive function.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the role of CPI703 in gene transcription.

In Vitro Regulatory T Cell (Treg) Differentiation Assay

This assay is used to assess the effect of CPI703 on the differentiation of naive CD4+ T cells into Tregs.

Materials:

-

Naive CD4+ T cells (isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes)

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µM β-mercaptoethanol

-

Anti-CD3 and Anti-CD28 antibodies (plate-bound or bead-conjugated)

-

Recombinant human/mouse IL-2

-

Recombinant human/mouse TGF-β1

-

CPI703 (dissolved in DMSO)

-

DMSO (vehicle control)

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS)

-

Fluorochrome-conjugated antibodies against CD4, CD25, and FOXP3

Protocol:

-

Isolate naive CD4+ T cells using a commercially available cell isolation kit.

-

Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate with PBS before use.

-

Seed the naive CD4+ T cells at a density of 1-2 x 10^5 cells/well in the anti-CD3 coated plate.

-

Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL), IL-2 (e.g., 10 ng/mL), and TGF-β1 (e.g., 5 ng/mL) to the culture medium.

-

Add CPI703 at various concentrations (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control to the respective wells.

-

Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

Harvest the cells and stain for surface markers (CD4, CD25) according to standard flow cytometry protocols.

-

Fix and permeabilize the cells using a commercially available FOXP3 staining buffer set.

-

Stain for intracellular FOXP3 with a fluorochrome-conjugated anti-FOXP3 antibody.

-

Analyze the percentage of CD4+CD25+FOXP3+ cells by flow cytometry.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K27ac

This protocol is used to determine the genome-wide changes in H3K27ac marks following treatment with CPI703.

Materials:

-

Cells of interest (e.g., human T cells, cancer cell line)

-

CPI703 and DMSO

-

Formaldehyde (16% solution)

-

Glycine

-

Cell lysis buffer

-

Nuclear lysis buffer

-

ChIP dilution buffer

-

Protein A/G magnetic beads

-

Anti-H3K27ac antibody

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for library preparation and sequencing

Protocol (abbreviated):

-

Treat cells with CPI703 or DMSO for the desired time.

-

Crosslink proteins to DNA with 1% formaldehyde. Quench with glycine.

-

Lyse cells and isolate nuclei.

-

Shear chromatin to fragments of 200-500 bp using sonication.

-

Immunoprecipitate chromatin with an anti-H3K27ac antibody overnight.

-

Capture the antibody-chromatin complexes with Protein A/G beads.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

-

Elute the chromatin and reverse the crosslinks by heating.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

Prepare a sequencing library and perform next-generation sequencing.

-

Analyze the data to identify regions with differential H3K27ac enrichment between CPI703-treated and control samples.

RNA Sequencing (RNA-seq)

This protocol is used to obtain a global view of the changes in gene expression following CPI703 treatment.

Materials:

-

Cells of interest

-

CPI703 and DMSO

-

RNA extraction kit (e.g., TRIzol, RNeasy)

-

DNase I

-

Reagents for library preparation (e.g., poly(A) selection, rRNA depletion)

-

Next-generation sequencing platform

Protocol (abbreviated):

-

Treat cells with CPI703 or DMSO.

-

Harvest cells and extract total RNA using a suitable kit.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity.

-

Prepare RNA-seq libraries, typically involving poly(A) selection for mRNA or rRNA depletion for total RNA.

-

Perform next-generation sequencing.

-

Analyze the sequencing data to identify differentially expressed genes between CPI703-treated and control samples.

Conclusion

CPI703 represents a powerful chemical probe for studying the role of CBP/p300 bromodomains in gene transcription. By selectively inhibiting the "reader" function of these critical coactivators, CPI703 leads to a reduction in H3K27ac at specific genomic loci and the subsequent downregulation of target genes, such as FOXP3. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the precise mechanisms of action of CPI703 and to explore its therapeutic potential in diseases driven by aberrant gene expression, including cancer and autoimmune disorders. Further studies are warranted to obtain more comprehensive quantitative data on the dose-dependent effects of CPI703 on a wider range of target genes and to fully elucidate the complex signaling networks modulated by this promising inhibitor.

References

- 1. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CBP/p300 are bimodal regulators of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p300-CBP coactivator family - Wikipedia [en.wikipedia.org]

- 4. The transcriptional co-activators CBP and p300 are activated via phenylephrine through the p42/p44 MAPK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The p300/CBP acetyltransferases function as transcriptional coactivators of β‐catenin in vertebrates | The EMBO Journal [link.springer.com]

- 6. ChIP-seq Analysis of Histone H3K27ac and H3K27me3 Showing Different Distribution Patterns in Chromatin [bslonline.org]

- 7. Active Enhancer Assessment by H3K27ac ChIP-seq Reveals Claudin-1 as a Biomarker for Radiation Resistance in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CBP/p300 bromodomain: new promising epigenetic target | Visualized Cancer Medicine [vcm.edpsciences.org]

- 9. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Foxp3 Processing by Proprotein Convertases and Control of Regulatory T Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ptglab.com [ptglab.com]

The Role of CPI703 in H3K27ac Regulation: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Mechanisms of CPI703, a Potent CBP/p300 Bromodomain Inhibitor, and its Regulation of H3K27 Acetylation.

Introduction

Epigenetic modifications are pivotal in regulating gene expression and cellular function. Among these, histone acetylation is a key mechanism for controlling chromatin structure and accessibility for transcription. The acetylation of lysine 27 on histone H3 (H3K27ac) is a hallmark of active enhancers and promoters, and its deposition is primarily catalyzed by the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). Dysregulation of p300/CBP activity and H3K27ac levels is implicated in various diseases, including cancer. Small molecule inhibitors targeting the bromodomains of p300/CBP, such as CPI703, represent a promising therapeutic strategy to modulate gene expression programs driving disease progression. This technical guide provides a comprehensive overview of the mechanism of action of CPI703, its impact on H3K27ac regulation, and detailed experimental protocols for its study.

Core Mechanism of Action: CPI703 and p300/CBP Bromodomain Inhibition

CPI703 is a small molecule inhibitor that selectively targets the bromodomain of the homologous transcriptional co-activators p300 and CBP. Bromodomains are protein modules that recognize and bind to acetylated lysine residues, such as those on histone tails. By binding to the acetyl-lysine binding pocket of the p300/CBP bromodomain, CPI703 competitively inhibits the interaction of p300/CBP with acetylated chromatin. This displacement of p300/CBP from enhancer and promoter regions leads to a reduction in local H3K27 acetylation, resulting in a more condensed chromatin state and transcriptional repression of associated genes.

The inhibition of p300/CBP bromodomain function by compounds like CPI703 has been shown to downregulate the expression of key oncogenes and suppress the proliferation of various cancer cell lines. This targeted approach offers a distinct mechanism of action compared to inhibitors of the catalytic HAT domain of p300/CBP.

Quantitative Data on the Effects of p300/CBP Bromodomain Inhibition

While specific quantitative data for CPI703 is emerging, studies on highly similar p300/CBP bromodomain inhibitors such as SGC-CBP30, CCS1477 (Inobrodib), and GNE-049 provide valuable insights into the expected quantitative effects on H3K27ac levels and gene expression.

Table 1: In Vitro Potency of p300/CBP Bromodomain Inhibitors [1][2][3]

| Compound | Target | Binding Affinity (Kd, nM) | Cellular Potency (IC50, nM) | Selectivity (fold vs. BRD4) |

| SGC-CBP30 | CBP | 21 | 2700 (MYC expression) | 40 |

| p300 | 32 | - | - | |

| CCS1477 | p300 | 1.3 | 96 (22Rv1 proliferation) | ~170 |

| CBP | 1.7 | - | ~130 | |

| GNE-049 | CBP/p300 | - | ~250 (MCF-7 proliferation) | - |

Table 2: Quantitative Impact of p300/CBP Bromodomain Inhibition on H3K27ac [4][5][6]

| Inhibitor | Cell Line | Assay | Quantitative Change in H3K27ac |

| CBP30 | Fibroblasts | Quantitative ChIP-seq | Reduction in H3K27ac at transcriptional start sites and enhancers. |

| GNE-049 | LNCaP (Prostate Cancer) | ChIP-seq | Marked reduction at AR/p300 overlapping peaks. |

| CBPD-409 (degrader) | VCaP (Prostate Cancer) | ChIP-seq | Almost complete loss of H3K27ac at AR binding sites within 4 hours. |

Signaling Pathways and Gene Regulation

Inhibition of the p300/CBP bromodomain leads to the transcriptional repression of a variety of genes, impacting multiple signaling pathways critical for cancer cell proliferation and survival. RNA-sequencing and ChIP-sequencing studies with inhibitors like SGC-CBP30 and GNE-049 have revealed downregulation of key oncogenic pathways.

Key affected pathways and genes include:

-

Androgen Receptor (AR) Signaling: In prostate cancer, p300/CBP are crucial co-activators for the androgen receptor. Bromodomain inhibitors like GNE-049 and CCS1477 repress the expression of AR and its target genes, including those driving castration-resistant prostate cancer (CRPC)[5][7].

-

MYC Oncogene Network: The MYC transcription factor is a master regulator of cell proliferation and is frequently deregulated in cancer. p300/CBP bromodomain inhibition has been shown to downregulate MYC expression and its target genes[8].

-

Interferon Regulatory Factor 4 (IRF4) Network: In multiple myeloma, the IRF4-MYC axis is a key dependency. SGC-CBP30 has been shown to suppress this network[9].

-

Estrogen Receptor (ER) Signaling: In luminal breast cancer, CBP/p300 are essential for ERα function. Inhibitors like A-485 and GNE-049 downregulate ERα and its target genes, such as MYC and CCND1[10].

Experimental Protocols

Cell Culture and Treatment with p300/CBP Bromodomain Inhibitors

This protocol is a general guideline based on methodologies used for similar inhibitors like SGC-CBP30 and CCS1477 and should be optimized for your specific cell line and experimental goals.

-

Cell Seeding: Plate cells at a density that will not exceed 80-90% confluency by the end of the experiment. For a 6-well plate, a starting density of 2-5 x 105 cells per well is often appropriate.

-

Compound Preparation: Prepare a stock solution of the p300/CBP bromodomain inhibitor (e.g., 10 mM in DMSO). Further dilute the stock solution in culture medium to the desired final concentrations. A typical concentration range for in vitro experiments is 100 nM to 10 µM.

-

Treatment: Replace the culture medium with the medium containing the inhibitor or vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the cells for the desired time period. For gene expression analysis (qRT-PCR or RNA-seq), a 6 to 24-hour treatment is common. For analysis of histone modifications by Western blot or ChIP, a 24 to 72-hour treatment may be necessary to observe significant changes. For proliferation or viability assays, longer incubation times (e.g., 72 hours to 6 days) are typical.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K27ac

This protocol is adapted from methodologies used in studies of p300/CBP inhibitors.

-

Cell Fixation: Treat cells with 1% formaldehyde in culture medium for 10 minutes at room temperature to crosslink proteins to DNA. Quench the reaction with 125 mM glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for H3K27ac.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads to remove non-specific binding.

-

Elution and Cross-link Reversal: Elute the chromatin from the beads and reverse the crosslinks by incubating at 65°C overnight with NaCl.

-

DNA Purification: Purify the DNA using a standard column-based kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align reads to the reference genome and perform peak calling to identify regions of H3K27ac enrichment. Compare peak intensities and distributions between inhibitor-treated and control samples.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. cellcentric.com [cellcentric.com]

- 9. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological Inhibition of CBP/p300 Blocks Estrogen Receptor Alpha (ERα) Function through Suppressing Enhancer H3K27 Acetylation in Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Overview of CPI-703 in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPI-703 is a small molecule inhibitor targeting the bromodomains of the highly homologous histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300. These epigenetic regulators are critical transcriptional co-activators implicated in the pathogenesis of various malignancies through their role in controlling the expression of key oncogenes. By competitively binding to the acetyl-lysine binding pockets of the CBP/p300 bromodomains, CPI-703 disrupts the interaction between these proteins and acetylated histones, leading to the downregulation of target gene transcription. This whitepaper provides a comprehensive technical overview of CPI-703, summarizing its mechanism of action, available preclinical data, and detailed experimental protocols relevant to its study in cancer research.

Core Concepts: Mechanism of Action

CPI-703 functions as an epigenetic modulator by specifically targeting the bromodomain of CBP and p300. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is a key mechanism for the recruitment of transcriptional machinery to specific genomic loci, thereby activating gene expression.

In many cancers, the aberrant activity of CBP/p300 contributes to tumorigenesis by promoting the expression of oncogenes such as MYC. CPI-703 competitively inhibits the binding of the CBP/p300 bromodomain to acetylated lysines on chromatin, leading to the displacement of the CBP/p300 complex from gene regulatory regions. This results in a decrease in histone H3 lysine 27 acetylation (H3K27ac), a hallmark of active enhancers and promoters, and subsequent transcriptional repression of CBP/p300 target genes.[1]

One of the key described functions of CPI-703 is the modulation of regulatory T cells (Tregs). By inhibiting the CBP/p300 bromodomain, CPI-703 reduces the transcription of FOXP3, a master regulator of Treg differentiation and function. This leads to the suppression of Treg differentiation and their immunosuppressive functions, suggesting a potential role for CPI-703 in cancer immunotherapy.[1]

Quantitative Data Summary

The following table summarizes the available quantitative data for CPI-703 from preclinical studies.

| Parameter | Value | Cell/System | Reference |

| IC50 (CBP Bromodomain) | 0.47 µM | Biochemical Assay | [1] |

| Cellular EC50 | 2.1 µM | Cellular Assay | [1] |

Signaling and Experimental Workflow Diagrams

CPI-703 Signaling Pathway

Caption: Mechanism of action of CPI-703 in inhibiting CBP/p300 signaling.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

Caption: Workflow for determining target engagement of CPI-703 using CETSA.

Experimental Protocols

CBP/p300 Bromodomain Inhibition Assay (Biochemical)

This protocol is a general guideline for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for measuring bromodomain inhibitor potency.

-

Materials:

-

Recombinant human CBP or p300 bromodomain protein (tagged, e.g., with GST).

-

Biotinylated histone H3 or H4 peptide acetylated at a specific lysine residue.

-

Europium-labeled anti-GST antibody (donor fluorophore).

-

Streptavidin-conjugated acceptor fluorophore (e.g., APC).

-

CPI-703 stock solution in DMSO.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT).

-

384-well low-volume black plates.

-

TR-FRET plate reader.

-

-

Procedure:

-

Prepare a serial dilution of CPI-703 in assay buffer.

-

In a 384-well plate, add the assay components in the following order:

-

CPI-703 dilution or DMSO (vehicle control).

-

Recombinant CBP/p300 bromodomain protein.

-

Biotinylated acetylated histone peptide.

-

-

Incubate the plate at room temperature for 30 minutes to allow for compound binding.

-

Add a pre-mixed solution of Europium-labeled anti-GST antibody and Streptavidin-APC.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio and plot the results against the log of the inhibitor concentration to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA)

This protocol outlines the general steps for assessing the target engagement of CPI-703 in a cellular context.

-

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

CPI-703 stock solution in DMSO.

-

Phosphate-buffered saline (PBS).

-

Protease and phosphatase inhibitor cocktails.

-

Lysis buffer (e.g., RIPA buffer).

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw).

-

High-speed centrifuge.

-

Western blotting reagents and antibodies against CBP and p300.

-

-

Procedure:

-

Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of CPI-703 or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

-

Heating: Harvest cells and resuspend in PBS with protease/phosphatase inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice.

-

Lysis: Lyse the cells using an appropriate method (e.g., three freeze-thaw cycles or sonication).

-

Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

-

Analysis: Carefully collect the supernatant containing the soluble protein fraction. Normalize the protein concentration of all samples. Analyze the levels of soluble CBP and p300 by Western blotting.

-

Data Interpretation: Increased thermal stability of CBP/p300 in the presence of CPI-703 will result in a higher amount of the protein remaining in the soluble fraction at elevated temperatures compared to the vehicle control. This shift in the melting curve indicates target engagement.

-

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This protocol provides a general framework for assessing the effect of CPI-703 on cancer cell viability and proliferation.

-

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

CPI-703 stock solution in DMSO.

-

96-well clear or white-walled tissue culture plates.

-

MTT reagent or CellTiter-Glo® luminescent cell viability assay kit.

-

Plate reader (absorbance or luminescence).

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of CPI-703 in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of CPI-703 or vehicle control.

-

Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a CO2 incubator.

-

Assay:

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or SDS solution) and read the absorbance.

-

For CellTiter-Glo® assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Read the luminescence.

-

-

Data Analysis: Normalize the readings to the vehicle control and plot the percentage of cell viability against the log of the inhibitor concentration to determine the EC50 or GI50 value.

-

Future Directions and Conclusion

CPI-703 represents a valuable chemical probe for elucidating the role of CBP/p300 bromodomains in cancer biology. Its demonstrated ability to modulate regulatory T cells opens up exciting possibilities for its use in immuno-oncology, potentially in combination with checkpoint inhibitors. Further research is warranted to explore the direct anti-proliferative and pro-apoptotic effects of CPI-703 across a broader range of cancer cell lines and in in vivo cancer models. The development of more potent and selective second-generation inhibitors based on the CPI-703 scaffold could also pave the way for novel therapeutic strategies targeting epigenetic dependencies in cancer. This technical guide provides a foundational overview for researchers and drug developers interested in advancing the study of CPI-703 and the broader class of CBP/p300 bromodomain inhibitors in the context of cancer research.

References

An In-depth Technical Guide to CPI703: A Selective CBP/EP300 Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of CPI703, a potent and selective inhibitor of the bromodomains of the transcriptional co-activators CREB-binding protein (CBP) and E1A binding protein p300 (EP300). This document is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in epigenetics, oncology, and immunology research.

Chemical Structure and Properties

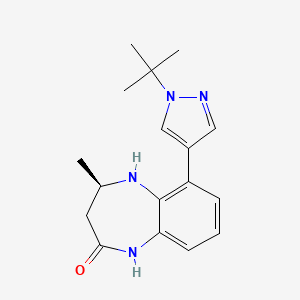

CPI703, with the IUPAC name (4R)-6-(1-tert-butylpyrazol-4-yl)-4-methyl-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one, is a small molecule inhibitor belonging to the benzodiazepine class.[1] Its chemical structure is characterized by a central diazepinone ring system linked to a tert-butylpyrazole moiety.

Table 1: Chemical and Physical Properties of CPI703

| Property | Value | Reference(s) |

| IUPAC Name | (4R)-6-(1-tert-butylpyrazol-4-yl)-4-methyl-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one | [1] |

| Molecular Formula | C₁₇H₂₂N₄O | [2][3] |

| Molecular Weight | 298.38 g/mol | [2][3] |

| Canonical SMILES | C[C@@H]1CC(=O)NC2=CC=CC(=C2N1)C3=CN(N=C3)C(C)(C)C | [1] |

| CAS Number | 1904649-00-8 | [3] |

| Predicted Density | 1.21 g/cm³ | [4] |

| Storage Conditions | Store at -20°C for long-term storage. | [3] |

| Solubility | Information on specific solubility values in common solvents is limited in publicly available literature. For experimental use, it is recommended to test solubility in solvents such as DMSO and ethanol. |

Biological Activity and Mechanism of Action

CPI703 is a highly selective inhibitor of the bromodomains of CBP and EP300, which are critical epigenetic "readers" that recognize and bind to acetylated lysine residues on histones and other proteins.[5][6] By occupying the acetyl-lysine binding pocket of the CBP/EP300 bromodomains, CPI703 displaces these co-activators from chromatin, leading to a reduction in histone acetylation, particularly at H3K27 (H3K27ac), and subsequent modulation of gene expression.[5][7]

The inhibitory activity of CPI703 has been quantified in various biochemical and cellular assays.

Table 2: In Vitro and Cellular Activity of CPI703

| Assay | Target/Cell Line | Value | Reference(s) |

| AlphaLISA IC₅₀ | CBP Bromodomain | 0.47 µM | [5] |

| Cellular EC₅₀ (NanoBRET) | CBP Bromodomain | 2.1 µM | [5] |

The inhibition of CBP/EP300 by CPI703 has been shown to have significant downstream effects on key cellular signaling pathways, most notably the IRF4/MYC axis in multiple myeloma, making it a compound of interest for cancer therapy.[7][8]

Signaling Pathway

CPI703 exerts its biological effects by disrupting the normal function of CBP/EP300 as transcriptional co-activators. The following diagram illustrates the signaling pathway affected by CPI703.

Caption: Signaling pathway inhibited by CPI703.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the characterization of CPI703 and other CBP/EP300 bromodomain inhibitors.

Chemical Synthesis of CPI703

The detailed chemical synthesis of CPI703 is described in the supplementary information of Ghosh et al., 2016.[5][6] The synthesis involves a multi-step process starting from commercially available reagents. Researchers should refer to this supplementary material for precise reaction conditions, purification methods, and characterization data.

AlphaLISA™ Biochemical Assay for CBP Bromodomain Inhibition

This assay is used to determine the in vitro potency of compounds in disrupting the interaction between the CBP bromodomain and an acetylated histone peptide.

Caption: Workflow for the AlphaLISA biochemical assay.

Protocol Details:

-

Reagents:

-

Recombinant GST-tagged CBP bromodomain protein.

-

Biotinylated histone H4 acetylated peptide.

-

AlphaLISA™ Glutathione Acceptor beads.

-

Streptavidin-coated Donor beads.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA).

-

CPI703 or other test compounds serially diluted in assay buffer.

-

-

Procedure:

-

Add 5 µL of serially diluted CPI703 to the wells of a 384-well ProxiPlate®.

-

Add 5 µL of a solution containing the biotinylated histone H4 peptide and the GST-tagged CBP bromodomain.

-

Incubate for 60 minutes at room temperature.

-

Add 10 µL of a mixture of Streptavidin-Donor beads and anti-GST Acceptor beads.

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an EnSpire® or other compatible plate reader.

-

-

Data Analysis:

-

The signal is inversely proportional to the inhibitory activity of the compound.

-

Calculate IC₅₀ values by fitting the data to a four-parameter logistic equation.[1]

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genomic locations where CBP/EP300 is bound and to assess the effect of CPI703 on histone acetylation marks (e.g., H3K27ac) at these sites.

Caption: General workflow for a ChIP-seq experiment.

Protocol Details:

-

Cell Treatment and Cross-linking:

-

Culture cells to ~80% confluency and treat with CPI703 or DMSO for the desired time.

-

Add formaldehyde directly to the media to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the cross-linking reaction by adding glycine.

-

-

Chromatin Preparation:

-

Harvest and lyse the cells.

-

Sonicate the nuclear lysate to shear chromatin to an average size of 200-500 base pairs.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin overnight at 4°C with an antibody specific for H3K27ac or CBP/EP300.

-

Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

-

Washing and Elution:

-

Wash the beads several times with different buffers to remove non-specifically bound chromatin.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Sequencing and Data Analysis:

Conclusion

CPI703 is a valuable chemical probe for studying the biological roles of the CBP/EP300 bromodomains. Its high selectivity and demonstrated cellular activity make it a powerful tool for dissecting the epigenetic regulation of gene expression in various physiological and pathological contexts. This guide provides a foundational understanding of CPI703's chemical and biological properties, along with detailed protocols for its application in research, to facilitate further investigation into the therapeutic potential of targeting CBP/EP300 bromodomains.

References

- 1. revvity.com [revvity.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Regulatory T Cell Modulation by CBP/EP300 Bromodomain Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bosterbio.com [bosterbio.com]

- 12. Chromatin Immunoprecipitation (ChIP) of Histone Modifications from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPI703 is a potent inhibitor of the paralogous histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300. These proteins are critical transcriptional co-activators that play a pivotal role in a multitude of cellular processes, including cell growth, differentiation, and apoptosis. By catalyzing the acetylation of histone and non-histone proteins, CBP and p300 regulate the expression of a vast array of genes. Their dysregulation is frequently implicated in the pathogenesis of various diseases, notably cancer and metabolic disorders. This technical guide provides an in-depth examination of the signaling pathways modulated by CPI703 and other CBP/p300 inhibitors, offering insights into their mechanism of action and therapeutic potential. We will delve into the core signaling cascades, present available quantitative data, detail relevant experimental methodologies, and provide visual representations of these complex molecular interactions.

Core Mechanism of Action: Inhibition of Histone Acetylation

The primary mechanism of action for CPI703 and other CBP/p300 inhibitors is the suppression of histone acetylation, particularly at lysine 27 of histone H3 (H3K27ac). H3K27ac is a hallmark of active enhancers and promoters, and its deposition by CBP/p300 is crucial for the recruitment of transcriptional machinery and subsequent gene activation.[1] By inhibiting the HAT activity of CBP/p300, CPI703 leads to a global reduction in H3K27ac levels, resulting in the transcriptional repression of CBP/p300 target genes.[1][2] This targeted epigenetic modification forms the basis of the therapeutic effects observed with this class of inhibitors.

Key Signaling Pathways Modulated by CPI703

Androgen Receptor (AR) Signaling in Prostate Cancer

Pathway Overview: The androgen receptor (AR) is a ligand-activated transcription factor that is a key driver of prostate cancer development and progression.[3][4][5] Upon binding to androgens, the AR translocates to the nucleus and, in concert with co-activators such as CBP/p300, initiates the transcription of genes essential for tumor growth and survival.[6][7] CBP/p300 acetylate histones at AR-binding sites, creating an open chromatin environment conducive to transcription.[7]

Effect of CPI703: By inhibiting CBP/p300, CPI703 disrupts the AR transcriptional program. The reduction in H3K27ac at AR target gene enhancers and promoters leads to the suppression of oncogenic gene expression, thereby inhibiting the proliferation of AR-positive prostate cancer cells.[7]

T-regulatory (Treg) Cell Differentiation and Function

Pathway Overview: T-regulatory (Treg) cells, characterized by the expression of the transcription factor FOXP3, are crucial for maintaining immune homeostasis and preventing autoimmunity. The differentiation and suppressive function of Treg cells are tightly regulated by a network of transcription factors and epigenetic modifications. CBP/p300 are known to acetylate FOXP3, a post-translational modification that is important for its stability and function.

Effect of CPI703: CPI703 has been shown to reduce H3K27ac and the transcription of several genes in Treg cells, including FOXP3.[1][2] This leads to the suppression of Treg cell differentiation and function.[1] By modulating the activity of Treg cells, CPI703 can potentially enhance anti-tumor immunity.

PD-L1 Expression and Immune Checkpoint Blockade

Pathway Overview: Programmed death-ligand 1 (PD-L1), encoded by the CD274 gene, is a critical immune checkpoint protein. Its expression on tumor cells allows them to evade the host immune system by binding to the PD-1 receptor on T cells, leading to T-cell exhaustion. The expression of PD-L1 can be induced by various factors, including interferon-gamma (IFN-γ).

Effect of CPI703: CBP/p300 have been shown to directly bind to the promoter of the CD274 gene and regulate its expression through histone acetylation. Inhibition of CBP/p300 with small molecules can block both the intrinsic and IFN-γ-induced expression of PD-L1 in cancer cells. This suggests that CPI703 could potentially enhance the efficacy of immune checkpoint blockade therapies by reducing PD-L1 levels on tumor cells.

Quantitative Data Summary

| Inhibitor | Target | IC50 (nM) | Cell-based Assay | Reference |

| GNE-049 | CBP Bromodomain | 1.1 | MYC expression in MV-4-11 cells (EC50 = 14 nM) | |

| GNE-049 | p300 Bromodomain | 2.3 | MYC expression in MV-4-11 cells (EC50 = 14 nM) | |

| CBP30 | CBP Bromodomain | 21 | IL-17A expression in immune cells | [1] |

| CBP30 | p300 Bromodomain | 38 | IL-17A expression in immune cells | [1] |

| Compound 12 | p300 HAT | ~620 | Proliferation of various tumor cell lines (EC50 = 1-3 µM) | |

| Compound 12 | CBP HAT | 1200 | Proliferation of various tumor cell lines (EC50 = 1-3 µM) |

Detailed Experimental Protocols

Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR) for H3K27ac

Objective: To quantify the enrichment of H3K27ac at specific genomic loci (e.g., gene promoters or enhancers) following treatment with a CBP/p300 inhibitor.

Protocol:

-